![molecular formula C16H13ClF3NO B5719364 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, commonly known as A-769662, is a chemical compound that has gained attention in recent years for its potential use in scientific research. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis. In
Mecanismo De Acción
A-769662 is a potent activator of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, a key regulator of cellular metabolism and energy homeostasis. N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide is activated in response to cellular stress, such as low energy levels, and functions to restore energy balance by promoting energy-generating processes and inhibiting energy-consuming processes. A-769662 activates N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide by binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity.
Biochemical and Physiological Effects:
A-769662 has been shown to have a variety of biochemical and physiological effects, including improving glucose uptake and insulin sensitivity in skeletal muscle cells, inhibiting the growth of cancer cells and inducing apoptosis, improving cognitive function and protecting against neuronal damage, and increasing fatty acid oxidation and mitochondrial biogenesis. A-769662 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using A-769662 in lab experiments is its potency and specificity for activating N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide, making it a useful tool for studying the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide in various cellular processes. However, one limitation of using A-769662 is its potential to cause off-target effects, as it may activate other enzymes or signaling pathways in addition to N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide.
Direcciones Futuras
There are several potential future directions for research on A-769662. One area of interest is its potential use in treating neurodegenerative disorders, as it has been shown to improve cognitive function and protect against neuronal damage. Another area of interest is its potential use in combination with other drugs or therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to better understand the potential off-target effects of A-769662 and to develop more specific N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide activators.
Métodos De Síntesis
The synthesis of A-769662 involves several steps, starting with the reaction of 4-chloro-3-trifluoromethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,5-dimethylaniline to form the benzamide derivative, which is subsequently converted to A-769662 through a series of reactions involving acetic anhydride and sodium hydride.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes research, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential therapeutic agent for type 2 diabetes. In cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In neurodegenerative disorder research, A-769662 has been shown to improve cognitive function and protect against neuronal damage, making it a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-3-4-10(2)12(7-9)15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOZWJRPTXXIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

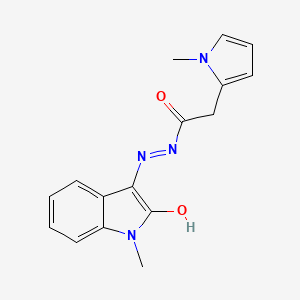
![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
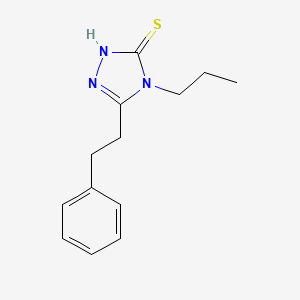
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
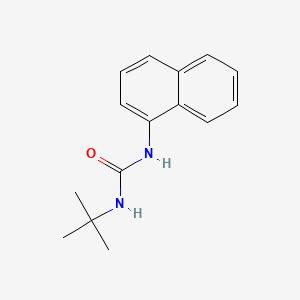
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)
![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)
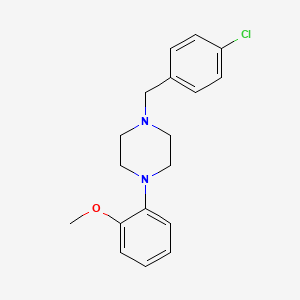
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B5719355.png)
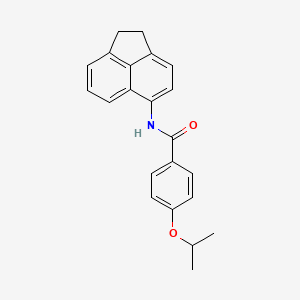
![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)